molecular formula C17H23NO5S B2870259 N-(furan-3-ylmethyl)-2-methoxy-N-(2-methoxyethyl)-4,5-dimethylbenzenesulfonamide CAS No. 1421529-97-6

N-(furan-3-ylmethyl)-2-methoxy-N-(2-methoxyethyl)-4,5-dimethylbenzenesulfonamide

Cat. No.: B2870259
CAS No.: 1421529-97-6
M. Wt: 353.43
InChI Key: APCYOUVCMLVWHF-UHFFFAOYSA-N
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Description

N-(furan-3-ylmethyl)-2-methoxy-N-(2-methoxyethyl)-4,5-dimethylbenzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This benzenesulfonamide derivative features a furan-3-ylmethyl group and a 2-methoxyethyl side chain on the sulfonamide nitrogen, a structural motif observed in compounds with documented pharmacological research value. Structurally related sulfonamide compounds have been investigated for a range of biological activities, and the presence of the furan heterocycle and methoxyalkyl substituents makes it a valuable scaffold for exploring receptor interactions and modulating enzyme activity . The specific substitution pattern, including the 4,5-dimethyl and 2-methoxy groups on the benzene ring, fine-tunes the compound's electronic properties, lipophilicity, and overall steric profile, which are critical parameters in optimizing pharmacokinetic and pharmacodynamic properties during lead optimization. Researchers utilize this compound and its analogs primarily in the development and profiling of novel therapeutic agents, with literature indicating potential research applications spanning multiple disease areas . Its mechanism of action is highly dependent on the specific research context, but sulfonamides of this class are known to frequently act by targeting enzyme active sites or protein-protein interaction interfaces, often through hydrogen bonding interactions facilitated by the sulfonamide group and strategic positioning of the aromatic and ether functionalities . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should handle this compound with appropriate care and in accordance with all applicable laboratory safety protocols. For comprehensive handling, storage, and safety information, including structural verification data (NMR, LC-MS) and purity specifications, please contact our scientific support team.

Properties

IUPAC Name

N-(furan-3-ylmethyl)-2-methoxy-N-(2-methoxyethyl)-4,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO5S/c1-13-9-16(22-4)17(10-14(13)2)24(19,20)18(6-8-21-3)11-15-5-7-23-12-15/h5,7,9-10,12H,6,8,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APCYOUVCMLVWHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N(CCOC)CC2=COC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The compound’s structure can be compared to related sulfonamides and aromatic derivatives documented in recent literature. Key comparisons include:

Table 1: Structural and Molecular Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Crystallographic Data (if available)
N-(furan-3-ylmethyl)-2-methoxy-N-(2-methoxyethyl)-4,5-dimethylbenzenesulfonamide C₁₇H₂₄N₂O₅S ~368 4,5-dimethyl, 2-methoxy, furan-3-ylmethyl Not reported
N-(3-Methoxybenzoyl)-2-methyl-benzenesulfonamide C₁₅H₁₅NO₄S 305 3-methoxybenzoyl, 2-methyl R factor: 0.045; mean C–C bond: 0.004 Å
N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide C₉H₁₀ClNO₃S 255.7 4-chloroacetyl, methylsulfonamide Not reported

Key Observations :

  • The main compound has a higher molecular weight (~368 g/mol) compared to N-(3-Methoxybenzoyl)-2-methyl-benzenesulfonamide (305 g/mol), primarily due to its additional methoxyethyl and furan groups.
  • Crystallographic data for N-(3-Methoxybenzoyl)-2-methyl-benzenesulfonamide (R factor = 0.045) suggests stable molecular packing, a feature that could be extrapolated to the main compound if similar crystallization behavior exists .

Functional Group Impact on Bioactivity

While direct bioactivity data for the main compound is unavailable, comparisons with structurally related compounds provide insights:

Key Observations :

  • The furan ring in the main compound may engage in π-π interactions, similar to aromatic groups in hydroxamic acids, which exhibit antioxidant properties .
  • Methoxyethyl groups could enhance solubility in polar solvents compared to halogenated analogs like N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide, where electronegative substituents may reduce bioavailability .

Solubility and Reactivity

  • Methoxyethyl Groups: These ether-linked substituents likely improve aqueous solubility compared to non-polar analogs. However, steric hindrance from the 4,5-dimethyl groups may counteract this effect.
  • Furan vs.

Preparation Methods

Stepwise N-Alkylation Approach

Instead of pre-forming the secondary amine, the sulfonamide nitrogen can be alkylated sequentially. Source demonstrates this strategy for analogous compounds:

  • React 4,5-dimethyl-2-methoxybenzenesulfonyl chloride with 2-methoxyethylamine to form N-(2-methoxyethyl)sulfonamide.
  • Alkylate the remaining NH with furan-3-ylmethyl bromide using sodium hydride in tetrahydrofuran (THF).

Advantages :

  • Avoids challenges in secondary amine synthesis.
  • Permits independent optimization of each alkylation step.

Disadvantages :

  • Lower overall yield due to two-step process.
  • Potential over-alkylation requiring careful stoichiometry.

Industrial-Scale Considerations

For bulk production, Source’s Grignard reagent methodology offers scalability. Substituting furan-3-ylmethylmagnesium bromide for standard Grignard reagents could enable kilogram-scale synthesis. Key adjustments include:

  • Reactor Design : Jacketed reactors for exothermic Grignard reactions.
  • Cost Efficiency : Recycling solvents like THF via distillation.
  • Safety Protocols : Rigorous moisture exclusion to prevent reagent decomposition.

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